molecular formula C10H14ClN5 B1459142 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride CAS No. 1423031-95-1

4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride

Cat. No.: B1459142
CAS No.: 1423031-95-1
M. Wt: 239.7 g/mol
InChI Key: OUYKPNMENQUFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride is a heterocyclic compound comprising a piperidine ring substituted at the 4-position with a [1,2,4]triazolo[4,3-a]pyrazine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;/h5-8,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYKPNMENQUFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Ring Construction: 1,2,4-Triazolo[4,3-a]pyrazine

The synthesis of 1,2,4-triazolo-fused pyrazines, such as the triazolo[4,3-a]pyrazine nucleus, generally follows convergent synthetic strategies involving:

These approaches are well-documented in the literature for related fused triazolopyrazines. For example, cyclization of diamino-pyrazine derivatives with nitrous acid (generated in situ from sodium nitrite and acid) is a common method to form the triazole ring by intramolecular nitrosation and ring closure.

Formation of the Hydrochloride Salt

The hydrochloride salt is formed by treatment of the free base 4-{triazolo[4,3-a]pyrazin-3-yl}piperidine with hydrochloric acid, typically in an organic solvent such as ethanol or ether, to yield the stable crystalline hydrochloride salt. This step enhances the compound’s stability, solubility, and handling properties.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrazine precursor Starting from 2,3-dichloropyrazine or equivalent Halogenated pyrazine intermediate
2 Cyclization to triazolopyrazine Treatment with hydrazine hydrate and nitrite source (NaNO2/HCl) Formation of 1,2,4-triazolo[4,3-a]pyrazine core
3 Nucleophilic substitution Reaction with piperidine in solvent (e.g., DMF) Introduction of piperidine at 4-position
4 Salt formation Reaction with HCl in ethanol or ether Formation of hydrochloride salt

Research Findings and Notes

  • The nitrite-mediated cyclization is a key step for constructing the fused triazole ring on the pyrazine nucleus. This method is efficient, often proceeds under mild conditions, and yields the desired heterocycle with good selectivity.
  • The availability of halogenated pyrazine precursors (e.g., 2,3-dichloropyrazine) facilitates the substitution step with piperidine, allowing for modular synthesis and variation of substituents.
  • The hydrochloride salt formation is a standard pharmaceutical practice to improve compound properties, and it is typically straightforward with high yield.
  • While direct literature on this exact compound's preparation is limited, closely related triazolopyrazine derivatives have been synthesized using these methods, supporting the feasibility and reliability of this approach.
  • The synthetic methods avoid harsh conditions and allow for scale-up, which is important for pharmaceutical applications.

Summary Table of Key Preparation Methods for 4-{Triazolo[4,3-a]pyrazin-3-yl}piperidine Hydrochloride

Preparation Step Method Description Key Reagents/Conditions Typical Yield Range Notes
Pyrazine halogenation Halogenation of pyrazine ring Chlorination/bromination reagents Moderate to high Provides reactive site for substitution
Triazole ring cyclization Nitrite-mediated cyclization of diamino pyrazine NaNO2, HCl, hydrazine hydrate 50-90% Mild conditions, selective ring closure
Piperidine substitution Nucleophilic aromatic substitution Piperidine, DMF or similar solvent 60-85% Efficient introduction of piperidine
Hydrochloride salt formation Acid-base reaction to form salt HCl in ethanol or ether Quantitative Improves stability and solubility

Chemical Reactions Analysis

Types of Reactions

4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride, as effective anti-cancer agents. For instance:

  • A compound from this class demonstrated significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy at low concentrations (0.83 μM for A549) .
  • Further investigations revealed that these compounds could act as c-Met kinase inhibitors, which are crucial in tumor progression and metastasis .

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications beyond oncology:

  • C-Met Inhibition : The ability to inhibit c-Met kinase positions this compound as a candidate for treating conditions associated with aberrant c-Met signaling, including certain types of tumors and inflammatory diseases .
  • Neuropharmacology : Preliminary studies suggest that derivatives may also exhibit neuroprotective properties, although further research is needed to fully elucidate these effects.

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the anti-cancer properties of various triazolo-pyrazine derivatives:

CompoundCell LineIC50 (μM)Mechanism
22iA5490.83c-Met inhibition
22iMCF-70.15Apoptosis induction
22iHeLa2.85Cell cycle arrest

This data indicates that compound 22i from the triazolo-pyrazine family showed promising results across multiple cancer types .

Case Study 2: Mechanistic Studies

A separate investigation into the mechanisms of action revealed:

  • Upregulation of Bax and downregulation of Bcl2 in treated HT-29 colon cancer cells.
  • Activation of caspase pathways leading to apoptosis was confirmed through fluorescence staining methods .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyrazine/Pyridazine Derivatives with Piperidine/Piperazine Substitutions

The following table summarizes key structural and synthetic differences:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key References
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride [1,2,4]Triazolo[4,3-a]pyrazine Piperidine at position 3; HCl salt C₁₀H₁₃ClN₆ 260.70
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (1b) Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Methyl and trifluoromethyl groups; HCl salt C₇H₁₀ClF₃N₄ 254.62
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride [1,2,4]Triazolo[4,3-b]pyridazine Chlorine at position 6; piperidine; HCl salt C₁₀H₁₂Cl₂N₆ 303.16
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (ACI 191411) Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Trifluoromethyl group; HCl salt C₆H₈ClF₃N₄ 228.60
Trazodone Hydrochloride Impurity D [1,2,4]Triazolo[4,3-a]pyridine 3-Bromophenyl-piperazine-propyl linker; HCl salt C₁₉H₂₃BrClN₅O 484.78
Key Observations:
  • Structural Variations: The target compound differs from 1b and ACI 191411 by the absence of a saturated pyrazine ring and the presence of a piperidine substituent instead of methyl/trifluoromethyl groups. Compared to 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride, the pyridazine core (vs. Trazodone derivatives (e.g., Impurity D) feature a triazolo-pyridine core with extended propyl-piperazine linkers, which may enhance CNS penetration but reduce metabolic stability compared to the target compound .
  • Synthetic Routes :

    • The target compound’s synthesis likely parallels methods for 1b and 1c , which involve cyclization of hydrazides with chloro intermediates followed by HCl salt formation (yields: 97–99%) .
    • In contrast, Trazodone analogs require multi-step reactions with dihaloalkanes and substituted piperazines, yielding lower purity without rigorous purification .

Pharmacological and Physicochemical Properties

Physicochemical Data:
Property Target Compound 1b ACI 191411 Trazodone Impurity D
Melting Point Not reported Decomposes at 138°C Not reported Not reported
Solubility High (HCl salt) High (HCl salt) Moderate (HCl salt) Low (requires solubilizers)
LogP Estimated ~1.5 ~2.1 (CF₃ increases lipophilicity) ~1.8 ~3.5 (bulky aryl groups)
Pharmacological Insights:
  • 1b and ACI 191411 are intermediates in antipsychotic/antidepressant agents, with trifluoromethyl groups enhancing metabolic stability and blood-brain barrier penetration .
  • Trazodone derivatives exhibit dopamine autoreceptor agonism and postsynaptic antagonism, but the target compound’s shorter linker (direct piperidine-triazolo fusion) may limit such dual activity .

Biological Activity

The compound 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride is a member of the triazolo-pyrazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.

  • Chemical Formula : C10H13N5O
  • Molecular Weight : 219.25 g/mol
  • IUPAC Name : 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol
  • PubChem CID : 64368200

Anticancer Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a target for cancer therapy. These inhibitors induce synthetic lethality in homologous recombination-deficient cancer cells:

  • Inhibition Potency : Compounds derived from this scaffold have shown IC50 values less than 4.1 nM against PARP1 and significant antiproliferative effects in various cancer cell lines, including MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cells with IC50 values below 21.6 nM .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their antibacterial properties. In vitro studies demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
2e3216
Ampicillin168

Notably, compound 2e exhibited antibacterial activity comparable to ampicillin, suggesting its potential as an alternative therapeutic agent .

Other Pharmacological Effects

Beyond anticancer and antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been studied for various other biological activities:

  • Antidiabetic Effects : Some derivatives have demonstrated potential in modulating glucose metabolism.
  • Anti-inflammatory Properties : Certain compounds exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • PARP1 Inhibitors Study :
    • A series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated. Compounds such as 19k showed exceptional potency against resistant cancer cell lines with IC50 values significantly lower than traditional therapies .
  • Antibacterial Evaluation :
    • A study assessing the antibacterial activity of various triazolo derivatives found that modifications in the molecular structure significantly influenced their effectiveness against bacterial strains. The structure–activity relationship indicated that longer alkyl chains enhanced antibacterial properties compared to aromatic groups .

Q & A

Q. Table 1: Common Reagents and Conditions

Reaction TypeReagents/ConditionsPurpose
OxidationH₂O₂, acidic pHForm triazole ring
ReductionNaBH₄, ethanolStabilize intermediates
SubstitutionNucleophiles (e.g., amines), 70°CIntroduce functional groups

Advanced Reaction Optimization

Q: How can researchers optimize yields in challenging substitution reactions involving the piperidine moiety? A: Yields improve by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysis : Use Pd-mediated cross-coupling for sterically hindered substitutions.
  • In situ monitoring : Employ HPLC (C18 column, 0.1% H₃PO₃ in mobile phase) to track intermediate stability .
    Contradictions in yield data may arise from residual moisture; ensure anhydrous conditions via molecular sieves .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating this compound’s antimicrobial or anticancer potential? A:

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculation.
    Discrepancies in activity data may stem from impurities; validate purity via NMR (δ 2.5–3.5 ppm for piperidine protons) and LC-MS .

Computational Integration in Synthesis Design

Q: How can computational methods accelerate reaction design for derivatives? A:

  • Quantum chemical calculations : Predict transition states for cyclization steps (e.g., using Gaussian09).
  • Machine learning : Train models on PubChem data to prioritize substituents with desired logP or binding affinity.
  • Feedback loops : Integrate experimental results (e.g., failed reactions) to refine computational parameters .

Handling Data Contradictions

Q: How to resolve inconsistencies in reported biological activity across studies? A:

  • Reproducibility checks : Verify assay protocols (e.g., cell passage number, serum concentration).
  • Structural analogs : Compare with triazolo-pyrazine derivatives (e.g., 6-(piperazinyl) analogs) to isolate substituent effects.
  • Meta-analysis : Use systematic reviews to identify confounding variables (e.g., solvent in formulation) .

Analytical Characterization

Q: What advanced techniques validate structural integrity and purity? A:

  • X-ray crystallography : Resolve piperidine ring conformation.
  • High-resolution MS : Confirm molecular ion peak ([M+H]⁺ expected m/z ~265).
  • 2D NMR (HSQC, NOESY) : Assign stereochemistry and detect rotamers .

Mechanistic Studies

Q: How to investigate the compound’s interaction with biological targets? A:

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., 4UX9 for kinase targets).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.
  • SAR studies : Modify the triazole or piperidine groups and correlate with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
Reactant of Route 2
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.